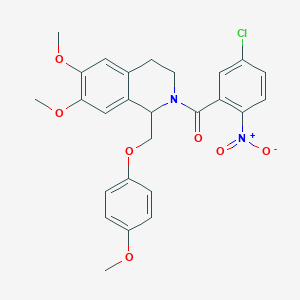

![molecular formula C23H13F3N4O2 B2572355 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione CAS No. 385387-33-7](/img/structure/B2572355.png)

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a part of a series of novel 1,2,3-triazole and chiral Schiff base hybrids . These hybrids have been synthesized and evaluated for their anticancer activity against two cancer cell lines: PC3 (prostate) and A375 (skin), and MRC-5 (healthy) cell lines . The compounds exhibited significant cytotoxicity against the tested cancer cell lines .

Synthesis Analysis

The compound was synthesized by Schiff base condensation reaction from pre-prepared parent component of the hybrids (1,2,3-triazole 1) and series of primary chiral amines . Their chemical structure was confirmed using NMR and FTIR spectroscopies, and CHN elemental analysis .Molecular Structure Analysis

The molecular structure of the compound was confirmed using NMR and FTIR spectroscopies .Chemical Reactions Analysis

The compound was synthesized by Schiff base condensation reaction . It exhibited high binding affinity for Androgen receptor modulators (PDB ID: 5t8e) and Human MIA (PDB ID: 1i1j) inhibitors compared to the reference anticancer drug (cisplatin) .Mécanisme D'action

The compound exhibited significant cytotoxicity against the tested cancer cell lines . It showed very good activity for the inhibition of the cancer cell lines and low toxicity for the healthy cell lines . All the compounds exhibited high binding affinity for Androgen receptor modulators (PDB ID: 5t8e) and Human MIA (PDB ID: 1i1j) inhibitors compared to the reference anticancer drug (cisplatin) .

Orientations Futures

The current available drugs that have been employed for cancer treatment are not effective due to lack of efficacy and poor selectivity, which could lead to adverse side effects . In addition, the emergence of drug resistance has hampered the effectiveness of these drugs in the clinic . Thus, there is an urgent need to develop effective, safe, and selective anticancer agents with enhanced properties that could overcome current limitations in chemotherapy treatment . A combination of two or more pharmacophores or synthesis of hybrid molecules constituting two or more bioactive entities could be a viable solution to fight drug resistance in cancer cells .

Propriétés

IUPAC Name |

2-(benzotriazol-1-yl)-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13F3N4O2/c24-23(25,26)13-6-5-7-14(12-13)27-19-20(30-18-11-4-3-10-17(18)28-29-30)22(32)16-9-2-1-8-15(16)21(19)31/h1-12,27H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXADAEFMDHKHSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC(=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2572277.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone](/img/structure/B2572282.png)

![5-chloro-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572290.png)

![3-[(4-Chlorophenyl)sulfonyl-methylamino]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2572291.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2572294.png)

![3-(4-Bromophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2572295.png)